molecular formula C11H15N B13613708 1-(2-cyclopropylphenyl)-N-methylmethanamine

1-(2-cyclopropylphenyl)-N-methylmethanamine

Cat. No.: B13613708
M. Wt: 161.24 g/mol
InChI Key: WGNZAJBZEIFDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropylphenyl)-N-methylmethanamine is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropylphenyl)-N-methylmethanamine typically involves the following steps:

    Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 2-cyclopropylphenyl bromide from 2-bromophenyl cyclopropane through a bromination reaction.

    Amination Reaction: The 2-cyclopropylphenyl bromide is then subjected to a nucleophilic substitution reaction with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-Cyclopropylphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The compound may act by modulating specific pathways or inhibiting certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropylphenyl)ethanone: Similar in structure but with an ethanone group instead of a methylmethanamine moiety.

    2-Cyclopropylphenyl bromide: A precursor in the synthesis of 1-(2-cyclopropylphenyl)-N-methylmethanamine.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine, similar to the target compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group introduces strain and reactivity, while the methylmethanamine moiety provides potential sites for further chemical modifications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2-cyclopropylphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H15N/c1-12-8-10-4-2-3-5-11(10)9-6-7-9/h2-5,9,12H,6-8H2,1H3

InChI Key

WGNZAJBZEIFDAF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.